molecular formula C7H4ClF3 B1420791 2-Chloro-4-(difluoromethyl)-1-fluorobenzene CAS No. 1214372-57-2

2-Chloro-4-(difluoromethyl)-1-fluorobenzene

Cat. No.: B1420791
CAS No.: 1214372-57-2
M. Wt: 180.55 g/mol
InChI Key: XEHBLRGJWPBARX-UHFFFAOYSA-N
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Description

2-Chloro-4-(difluoromethyl)-1-fluorobenzene is an organic compound that belongs to the class of halogenated benzenes. This compound is characterized by the presence of chlorine, fluorine, and difluoromethyl groups attached to a benzene ring. The unique combination of these substituents imparts distinct chemical properties to the compound, making it valuable in various scientific and industrial applications.

Scientific Research Applications

2-Chloro-4-(difluoromethyl)-1-fluorobenzene has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the development of fluorinated pharmaceuticals due to its unique chemical properties.

    Medicine: It is a key intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The biological activities of trifluoromethylpyridines derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

The safety data sheet for “2-Chloro-4-(difluoromethyl)-1-fluorobenzene” indicates that it causes skin irritation and serious eye irritation . It may cause drowsiness or dizziness and is suspected of causing cancer .

Future Directions

Trifluoromethylpyridines, including “2-Chloro-4-(difluoromethyl)-1-fluorobenzene”, have been used in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(difluoromethyl)-1-fluorobenzene typically involves the halogenation of a suitable benzene derivative. One common method is the diazotization of 2-chloro-4-aminotoluene followed by fluorination. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and controlled reactions. The use of specialized equipment, such as fluoropolymer-lined reactors, helps in handling the corrosive nature of hydrogen fluoride and other reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(difluoromethyl)-1-fluorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the halogen atoms.

    Oxidation: Strong oxidizing agents like potassium permanganate can be employed to oxidize the compound.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Comparison with Similar Compounds

  • 2-Chloro-4-(trifluoromethyl)-1-fluorobenzene
  • 2-Chloro-4-(difluoromethyl)pyridine
  • 2-Chloro-4-(difluoromethyl)benzene

Uniqueness: 2-Chloro-4-(difluoromethyl)-1-fluorobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. The presence of both chlorine and fluorine atoms enhances its reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-1-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEHBLRGJWPBARX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 2
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2-Chloro-4-(difluoromethyl)-1-fluorobenzene
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2-Chloro-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 5
2-Chloro-4-(difluoromethyl)-1-fluorobenzene
Reactant of Route 6
2-Chloro-4-(difluoromethyl)-1-fluorobenzene

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